Boc-2-Methoxy-L-Phenylalanine
Description
Significance of Unnatural Amino Acids in Chemical Biology and Organic Synthesis
Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, naturally occurring amino acids. Their incorporation into proteins and other molecules allows scientists to introduce new chemical functionalities, thereby expanding the chemical diversity and functional potential of these biomolecules. frontiersin.org This has profound implications for various scientific disciplines.
In chemical biology, UAAs are instrumental in protein engineering, enabling the creation of proteins with enhanced stability, novel catalytic activities, and specific binding properties. They also serve as probes to study protein structure and function, protein-protein interactions, and cellular signaling pathways. frontiersin.orgqyaobio.com Furthermore, the introduction of UAAs into therapeutic peptides and proteins can improve their pharmacological properties. enamine.net
In organic synthesis, UAAs are valuable chiral building blocks for the creation of complex molecules with specific stereochemistry. qyaobio.com The diverse side chains and functional groups of UAAs provide synthetic chemists with a rich toolbox for constructing novel molecular architectures. qyaobio.com
Role of Phenylalanine Derivatives in Advanced Chemical Research
Phenylalanine, an essential amino acid with a benzyl (B1604629) side chain, and its derivatives are of particular interest in advanced chemical research. nih.gov The aromatic ring of phenylalanine provides a scaffold that can be readily modified to introduce a wide range of substituents, leading to derivatives with altered steric and electronic properties. nih.gov
These modifications can have a significant impact on the biological activity and physical properties of peptides and other molecules containing these derivatives. For instance, phenylalanine derivatives have been explored for their potential in drug discovery, with some showing promise as quorum sensing inhibitors, which could help combat bacterial virulence. rsc.orgrsc.org They are also used to create low-molecular-weight gelators for applications in drug delivery and tissue engineering. nih.gov The synthesis of various phenylalanine derivatives, including those with methoxy (B1213986) substitutions, has been a focus of research to explore their structure-activity relationships. tandfonline.comscite.ai
Overview of N-Protection Strategies in Amino Acid Chemistry
In peptide synthesis and other organic reactions involving amino acids, it is crucial to temporarily block the reactive amino group to prevent unwanted side reactions. This is achieved through the use of "protecting groups." An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other parts of the molecule. slideshare.net
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. masterorganicchemistry.comfishersci.co.uk It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comorganic-chemistry.org The Boc group is known for its stability to a wide range of nucleophiles and bases, making it compatible with many reaction conditions. organic-chemistry.org Importantly, the Boc group can be cleanly removed under acidic conditions, often using trifluoroacetic acid (TFA), which regenerates the free amine. masterorganicchemistry.comfishersci.co.uk This orthogonal deprotection strategy is fundamental to modern peptide synthesis, allowing for the sequential addition of amino acids to build a peptide chain. researchgate.net
Compound Information
| Compound Name |
| (tert-butoxycarbonyl)-L-phenylalanine |
| 2-Methylpyridine (B31789) |
| 4-methoxy-N-methylaniline |
| Boc-2-Methoxy-L-Phenylalanine |
| di-tert-butyl dicarbonate |
| indolin-5-amine |
| L-aspartyl-L-phenylalanine methyl ester |
| L-phenylalanine |
| N-Boc-2-methoxy-l-phenylalanine |
| Phenylalanine |
| trifluoroacetic acid |
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₅ sigmaaldrich.com |
| Molecular Weight | 295.33 g/mol sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
| Melting Point | 157 °C sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
| CAS Number | 143415-63-8 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHKMTAKTUUKEK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum of Boc-2-Methoxy-L-Phenylalanine is expected to show distinct signals corresponding to each unique proton in the molecule. The tert-butoxycarbonyl (Boc) group typically produces a prominent singlet around 1.4 ppm due to its nine equivalent protons. The methoxy (B1213986) group protons would also appear as a singlet, likely in the 3.8-4.0 ppm range. Protons on the aromatic ring would generate complex multiplets between 6.8 and 7.4 ppm. The alpha-proton (α-H) and the beta-protons (β-CH₂) of the phenylalanine backbone would appear in the 4-5 ppm and 2.8-3.2 ppm regions, respectively.
Similarly, ¹³C NMR analysis provides a count of the unique carbon environments. Key expected signals include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the aromatic ring (with the C-O carbon shifted downfield), the methoxy carbon, and the α- and β-carbons of the amino acid backbone. While specific experimental data for this compound is not widely published, analysis of related compounds provides a strong basis for these expected chemical shifts. For instance, studies on various Boc-protected amino acids confirm the characteristic shifts for the protecting group and the amino acid core. rsc.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.5 |
| Boc C(CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~155.5 |
| Methoxy (OCH₃) | ~3.9 (s, 3H) | ~55.8 |
| β-CH₂ | ~3.1 (m, 2H) | ~37.0 |
| α-CH | ~4.5 (m, 1H) | ~54.0 |
| Aromatic C-H | ~6.8-7.3 (m, 4H) | ~110-130 |
| Aromatic C-OCH₃ | - | ~157.0 |
| Aromatic C-CH₂ | - | ~127.0 |
| Carboxyl (COOH) | ~10-12 (br s, 1H) | ~174.0 |
Note: These are predicted values based on typical functional group ranges and data from similar compounds. Actual experimental values may vary based on solvent and other conditions.
The conformational flexibility of this compound, particularly the rotation around the chi (χ) and psi (ψ) dihedral angles, is critical to its function in larger molecules. Potential Energy Surface (PES) studies are computational methods used to explore the energy landscape of a molecule as a function of its geometry. researchgate.net By systematically rotating key single bonds and calculating the corresponding energy, a map of stable (low-energy) and unstable (high-energy) conformations can be generated. researchgate.net
For this molecule, PES scanning helps to understand how the bulky ortho-methoxy group and the Boc protecting group sterically interact and influence the orientation of the phenyl ring relative to the amino acid backbone. unina.it This analysis can reveal the most likely three-dimensional shapes the molecule will adopt in solution, providing insights that are crucial for designing peptides with specific folds or for docking the molecule into a receptor active site. researchgate.netresearchgate.net
¹H NMR and ¹³C NMR Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule's functional groups. Each peak in the spectrum corresponds to a specific type of bond stretching, bending, or wagging motion.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. For this compound, the spectrum would be dominated by characteristic absorption bands. A very broad band from the O-H stretch of the carboxylic acid would be expected around 3300-2500 cm⁻¹. The N-H stretching vibration of the carbamate (B1207046) is typically found around 3400-3300 cm⁻¹. The most intense peaks are often the carbonyl (C=O) stretching bands; one for the carboxylic acid and another for the Boc group's carbamate, both appearing in the 1760-1690 cm⁻¹ region. researchgate.net Other key signals include C-O stretching from the ether and acid groups (1300-1000 cm⁻¹) and aromatic C=C stretching bands (1600-1450 cm⁻¹).
FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic ring vibrations would be prominent, especially the symmetric "ring-breathing" mode. C-H stretching vibrations above 3000 cm⁻¹ would also be clearly visible. While IR spectra of carboxylic acids often have a very broad O-H signal that can obscure other peaks, Raman spectra are typically cleaner in this region, allowing for better resolution of C-H and N-H stretches. researchgate.net
To accurately assign each peak in the FT-IR and FT-Raman spectra to a specific molecular motion, a Potential Energy Distribution (PED) analysis is often performed. researchgate.net This computational method, typically carried out using Density Functional Theory (DFT), calculates the theoretical vibrational frequencies and determines the contribution of different internal coordinates (like bond stretches or angle bends) to each vibrational mode. researchgate.net For a molecule with multiple overlapping vibrational frequencies, PED is essential for an unambiguous assignment, moving beyond simple group frequency correlations to provide a quantitative description of the vibrations. researchgate.netresearchgate.net
Interactive Table 2: Expected Vibrational Frequencies and Modes for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | FT-IR |
| Carbamate | N-H Stretch | 3400 - 3300 | FT-IR |
| Carbamate | C=O Stretch | ~1715 | FT-IR, FT-Raman |
| Carboxylic Acid | C=O Stretch | ~1700 | FT-IR, FT-Raman |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |
| Alkyl Groups | C-H Stretch | 2980 - 2850 | FT-IR, FT-Raman |
| Ether & Acid | C-O Stretch | 1300 - 1000 | FT-IR |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. Various ionization techniques and hyphenated systems are employed for the analysis of this compound.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.
For Boc-protected amino acids and peptides, ESI-MS can be performed in both positive and negative ion modes. researchgate.netnih.gov In positive ion mode, protonated molecules [M+H]⁺ are commonly observed. The fragmentation patterns of these ions can provide valuable structural information. For instance, the cleavage of the N-terminal Boc group is a common fragmentation pathway observed in the tandem mass spectrometry (MS/MS) of Boc-protected peptides. ias.ac.in The fragmentation of protonated this compound would be expected to yield characteristic ions corresponding to the loss of the tert-butoxycarbonyl group and other fragments related to the phenylalanine backbone.
In negative ion mode, deprotonated molecules [M-H]⁻ are detected. Negative ion ESI-MS/MS can also provide complementary structural information for differentiating isomeric peptide acids. nih.gov The choice between positive and negative ion mode often depends on the specific chemical nature of the analyte and the desired structural information.
Table 1: ESI-MS Data for this compound and Related Compounds This table is for illustrative purposes and may not represent actual experimental data for this compound.
| Compound | Ionization Mode | Observed m/z | Interpretation |
| Boc-L-Phenylalanine | Positive | 266.13 | [M+H]⁺ |
| This compound | Positive | 296.14 | [M+H]⁺ |
| This compound | Negative | 294.13 | [M-H]⁻ |
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. sigmaaldrich.comnih.gov This hyphenated technique allows for the separation of complex mixtures and the subsequent identification and quantification of individual components. In the context of this compound, LC-MS is invaluable for purity assessment and reaction monitoring during its synthesis.
Reversed-phase HPLC is a common separation mode used for amino acids and their derivatives. nih.gov A C18 column is often employed, where the separation is based on the hydrophobicity of the analytes. Derivatization is sometimes used to improve the chromatographic separation and detection of amino acids. nih.gov However, for a protected amino acid like this compound, direct analysis is often feasible. The retention time of the compound provides a characteristic identifier, while the mass spectrometer offers definitive confirmation of its identity through its mass-to-charge ratio. researchgate.net LC-MS methods have been developed for the analysis of various amino acid derivatives, demonstrating the robustness of this technique for such applications. mdpi.com
Ultra-performance liquid chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. nih.gov This results in significantly improved resolution, sensitivity, and speed of analysis. UPLC-MS has become a powerful tool for the analysis of complex biological samples and for high-throughput screening. researchgate.netnih.gov
The application of UPLC-MS to the analysis of this compound offers several advantages. The high resolution of UPLC can effectively separate the target compound from closely related impurities or byproducts that might not be resolved by conventional HPLC. This is particularly important for ensuring the high purity required for applications such as peptide synthesis. The increased sensitivity of UPLC-MS allows for the detection and quantification of trace amounts of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
X-ray Crystallography and Solid-State Analysis
To date, a specific crystal structure of this compound has not been reported in the searched literature. However, the crystal structures of several related N-Boc protected amino acids and dipeptides have been determined, providing insights into the likely structural features of this compound. nih.govresearchgate.netbeilstein-journals.orgnih.govacs.org For instance, the crystal structure of Boc-glycyl-L-phenylalanine reveals specific conformations of the peptide backbone and the side chains. researchgate.net
The process of crystal structure determination involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The quality of the crystal structure is typically reported using parameters such as the R-factor.
The arrangement of molecules in a crystal lattice, known as molecular packing, is governed by various intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid, such as melting point and solubility.
Hydrogen Bonding: In the solid state, this compound is expected to form extensive hydrogen bonding networks. The carboxylic acid group provides a hydrogen bond donor (-OH) and an acceptor (C=O). The carbamate group also contains a hydrogen bond donor (N-H) and an acceptor (C=O). These functional groups can participate in intermolecular hydrogen bonds, linking adjacent molecules together. libretexts.org Similar hydrogen bonding patterns are observed in the crystal structures of other Boc-protected amino acids and peptides. ulisboa.ptnih.gov
π-π Stacking: The presence of the aromatic phenyl ring in this compound introduces the possibility of π-π stacking interactions. These non-covalent interactions occur between the electron-rich π systems of adjacent aromatic rings. The geometry of these interactions can be either face-to-face or edge-to-face (T-shaped). The presence and nature of π-π stacking can significantly influence the molecular packing and stability of the crystal structure. nih.gov The methoxy substituent on the phenyl ring can influence the electronic properties of the aromatic system and thus modulate the strength and geometry of these interactions.
Conformational Analysis from Crystal Structures (e.g., Torsion Angles)
The three-dimensional arrangement of a molecule, known as its conformation, is crucial for its chemical behavior. This conformation is defined by a series of torsion angles along the molecule's backbone and side chains. mdpi.comnih.gov For peptide structures, key torsion angles include phi (Φ), psi (Ψ), and omega (ω) for the backbone, and chi (χ) angles for the side chain. mdpi.com
While specific crystal structure data for this compound is limited in the public domain, analysis of structurally similar compounds provides valuable insights. For instance, in the crystal structure of t-Boc-glycyl-L-phenylalanine, the phenylalanine residue exhibits torsion angles of χ1 = 52.0 degrees and χ2 = 85.8 degrees. researchgate.net In another related peptide, Boc-[γ4(R)Ile]6-OMe, the backbone torsion angles were determined to be φ = -132.6(13.3)°, θ1 = 57.1(3.8)°, θ2 = 68.2(2.8)°, and ψ = -143.7(11.3)°. researchgate.net These values are indicative of the conformational preferences within Boc-protected amino acid residues. The planarity of the peptide bond (ω angle) is generally maintained close to 180° for a trans configuration, which is the most common, although cis configurations (ω ≈ 0°) can occur, particularly in bonds involving proline. mdpi.com
The conformation of Boc-protected amino acids is also influenced by intramolecular hydrogen bonds. For example, in some structures, a C7 or γ-turn conformation can be stabilized by a hydrogen bond, characterized by specific φ and ψ angles. nih.gov The specific torsion angles for this compound would be influenced by the steric and electronic effects of the methoxy group at the ortho position of the phenyl ring.
Table 1: Representative Torsion Angles in Related Peptide Structures
| Compound | Torsion Angle | Value (degrees) | Reference |
| t-Boc-glycyl-L-phenylalanine | χ1 | 52.0 | researchgate.net |
| χ2 | 85.8 | researchgate.net | |
| Boc-[γ4(R)Ile]6-OMe | φ | -132.6 (±13.3) | researchgate.net |
| ψ | -143.7 (±11.3) | researchgate.net |
Studies on Racemate Crystallization vs. Enantiomerically Pure Solids
The crystallization behavior of chiral molecules like this compound can result in either enantiomerically pure crystals or racemic crystals. mdpi.com A racemic mixture contains equal amounts of two enantiomers. libretexts.orglibretexts.org The separation of these enantiomers, a process known as resolution, is a critical step in the synthesis of many chiral compounds. libretexts.orglibretexts.org
Crystallization is a common method for resolving racemates. mdpi.com This can occur through the formation of conglomerates, which are mechanical mixtures of crystals of the pure enantiomers, or through the formation of racemic compounds, where both enantiomers are present in the same crystal lattice. mdpi.com The resolution of racemic mixtures often involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated more easily. libretexts.orglibretexts.org
Electronic and Topological Properties (Computational Studies)
Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a common method used for these calculations. doi.orgsemanticscholar.org
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
For a related compound, 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid, DFT calculations at the B3LYP/6-311+G(d,p) level revealed a HOMO-LUMO gap of 5.2 eV. In this case, the HOMO was localized on the 3,4-dimethoxyphenyl ring, and the LUMO was on the Boc carbonyl group. For this compound, the presence of the methoxy group would influence the electron density of the phenyl ring and thus affect the HOMO and LUMO energies. Generally, electron-donating groups tend to increase the HOMO energy and decrease the HOMO-LUMO gap, potentially increasing reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies from a Related Compound
| Parameter | Value (eV) |
| HOMO Energy | -7.8 |
| LUMO Energy | -2.6 |
| HOMO-LUMO Gap | 5.2 |
Data for 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Electron Excitation Analysis
Electron excitation analysis, often performed using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions within a molecule, which are responsible for its absorption of UV-visible light. cumhuriyet.edu.tr This analysis can predict the wavelengths of maximum absorption and the nature of the electronic transitions, such as n→π* or π→π*. doi.org
In a study of L-phenylalanine, electronic transitions were calculated, and the results were compared to those of tyrosine to understand how the hydroxyl group affects the electronic properties. cumhuriyet.edu.tr For this compound, the introduction of the methoxy group on the phenyl ring would be expected to shift the absorption wavelengths compared to unsubstituted phenylalanine due to its influence on the electronic structure.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying its reactive sites. researchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). cumhuriyet.edu.tr
In MEP maps, electron-rich areas, such as those around electronegative atoms like oxygen, are typically colored red, while electron-deficient regions, often near hydrogen atoms bonded to electronegative atoms, are colored blue. doi.orgcumhuriyet.edu.tr For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, indicating these as sites for electrophilic interaction. The hydrogen atom of the N-H group would be a region of positive potential. doi.orgcumhuriyet.edu.tr
Natural Population Analysis (NPA) and Fukui Function Descriptors
Natural Population Analysis (NPA) is a method used to calculate the atomic charges within a molecule, providing a more detailed picture of electron distribution than simpler methods. semanticscholar.org This information, along with Fukui functions, helps to predict the local reactivity of different atoms in the molecule. doi.org The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. acs.org
In a related compound, 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid, Mulliken charge analysis showed partial negative charges on the oxygen atoms of the Boc carbonyl and methoxy groups. Fukui function analysis on similar systems has been used to predict the regioselectivity of reactions, with higher values indicating more reactive sites for either nucleophilic or electrophilic attack. acs.orgnih.gov For this compound, these analyses would pinpoint the most reactive atoms, guiding the understanding of its chemical behavior in reactions.
Quantum Chemical Topology (AIM, ELF, LOL)
Quantum Chemical Topology methods analyze the scalar fields derived from the electron density to characterize chemical bonding without relying on orbital-based models. These methods include Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL). researchgate.netacs.org
Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. For this compound, AIM analysis would be used to characterize the covalent bonds (e.g., C-C, C-N, C-O) and weaker intramolecular interactions, such as hydrogen bonds.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the regions of a molecule where electron localization is high, such as in covalent bonds and lone pairs. wiley.commdpi.com They provide a visual representation of the molecule's electronic structure, with values close to 1.0 indicating high electron localization and values around 0.5 corresponding to delocalized electrons. wisc.edu
For this compound, ELF and LOL analyses would visually confirm the positions of:
Covalent Bonds: High localization would be seen in the regions between covalently bonded atoms.
Lone Pairs: Areas of high localization corresponding to the lone pairs on the oxygen and nitrogen atoms would be clearly visible.
Aromatic System: The delocalized π-system of the phenyl ring would show a characteristic pattern of electron localization.
These topological analyses provide a rigorous, orbital-independent description of the chemical bonding and electronic structure, complementing the insights gained from NBO analysis. researchgate.net
Applications in Peptide Chemistry and Chemical Biology Research
Role as a Building Block in Peptide Synthesis
As a protected amino acid, Boc-2-Methoxy-L-Phenylalanine is integral to the stepwise assembly of peptide chains, preventing unwanted reactions at the nitrogen terminus during coupling steps. lookchem.com Its application spans both solid-phase and solution-phase methodologies.
In SPPS, this compound is used as a building block within the Boc-chemistry approach. sigmaaldrich.comscientificlabs.co.uk This strategy involves anchoring the first amino acid to a solid resin support, followed by a cycle of deprotection and coupling reactions to elongate the peptide chain. The α-amino group of the growing peptide is protected by the Boc group, which is temporarily removed using a moderately strong acid, such as trifluoroacetic acid (TFA), before the next Boc-protected amino acid is coupled. acs.org The methoxy (B1213986) substitution on the phenyl ring introduces a unique structural feature, allowing for the synthesis of peptides with modified conformational or binding properties. The entire peptide is cleaved from the resin at the end of the synthesis using a strong acid like hydrogen fluoride (B91410) (HF). iris-biotech.de
This compound is also well-suited for solution-phase peptide synthesis, a classic method where all reactions occur in a solvent system. researchgate.net In this approach, the Boc group protects the N-terminus while the carboxyl group is activated for coupling with the free amine of another amino acid or peptide segment. researchgate.net The Boc/Bzl (benzyl) strategy is a common choice in solution-phase synthesis. researchgate.net The stability of the Boc group to various non-acidic conditions, such as those used in catalytic hydrogenation or basic hydrolysis, makes it a reliable protecting group for multi-step solution syntheses. google.com The solubility and crystalline nature of many Boc-amino acids, including derivatives of phenylalanine, facilitate purification after each coupling step. google.comorgsyn.org
The incorporation of unnatural amino acids like 2-Methoxy-L-Phenylalanine is a cornerstone of peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified properties, such as enhanced stability against enzymatic degradation, improved oral bioavailability, or altered receptor binding affinity. google.com The methoxy group on the phenyl ring of this compound can influence the molecule's conformation and electronic properties. This modification can lead to novel interactions with biological targets. For instance, phenylalanine-containing peptidomimetics have been investigated as inhibitors of the HIV-1 capsid protein, where modifications to the phenyl ring are crucial for optimizing activity. nih.govacs.org
Diketopiperazines (DKPs) are six-membered cyclic dipeptides that can be synthesized from amino acid precursors. acs.org Boc-protected amino acids like this compound can be used to form a dipeptide, which is then cyclized to produce a DKP. A general strategy involves coupling a Boc-protected amino acid with an amino acid ester, followed by cyclization. acs.org Recently, activated DKPs, such as those containing a Boc group on one of the amide nitrogens (mono-Boc-DKPs), have been developed as building blocks for peptide elongation. acs.org These stable intermediates can be activated to react with a peptide chain, adding two amino acid residues in a single step, which can streamline the synthesis of longer peptides. acs.org
The utility of this compound in complex syntheses hinges on the predictable stability of the Boc group. The Boc group is an acid-labile protecting group, stable to a wide range of basic, nucleophilic, and reductive conditions. organic-chemistry.orgresearchgate.net This characteristic is fundamental to the concept of "orthogonal protection," where multiple, distinct protecting groups are used in a single molecule, each removable by a specific chemical reaction without affecting the others. iris-biotech.de
A common orthogonal strategy pairs the acid-labile Boc group with a base-labile group, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.org For example, the N-terminal α-amino group could be protected with Boc, while the side chain of another amino acid residue (like lysine) is protected with Fmoc. The Fmoc group can be selectively removed with a base (e.g., piperidine) to allow for side-chain modification, while the Boc group remains intact. iris-biotech.depeptide.com This orthogonal approach enables the synthesis of complex, branched, or cyclized peptides on a solid support. acs.org
| Condition Type | Specific Reagent/Condition | Stability | Reference |
|---|---|---|---|
| Acidic | Trifluoroacetic Acid (TFA) | Labile (Cleaved) | iris-biotech.de |
| Hydrogen Fluoride (HF) | Labile (Cleaved) | iris-biotech.de | |
| Basic | Piperidine | Stable | iris-biotech.de |
| Triethylamine (B128534) (NEt3) | Stable | organic-chemistry.org | |
| Sodium Hydroxide (B78521) (NaOH) | Stable | organic-chemistry.org | |
| Reductive | H2 / Palladium Catalyst | Stable | google.com |
| Nucleophilic | Hydrazine | Stable | iris-biotech.de |
Synthesis of Diketopiperazines and Their Role in Peptide Elongation
Derivatization for Analytical and Functional Purposes
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or functionalization. greyhoundchrom.com this compound can be derivatized at its free carboxyl group. Alternatively, after the removal of the Boc group, the resulting free primary amine of 2-Methoxy-L-Phenylalanine becomes available for derivatization.
For analytical purposes, particularly for determining enantiomeric purity by chromatography (HPLC or GC), the amino group is often reacted with a chiral derivatizing agent (CDA). nih.gov This reaction converts the enantiomeric amino acids into diastereomers, which can be separated on a non-chiral column. Common CDAs include Marfey's reagent (FDAA) and (S)-NIFE. nih.gov For functional purposes, fluorescent tags or other reporter groups can be attached to the amino or carboxyl terminus to create probes for studying biological processes. For example, the carboxyl group can be converted to an amide with a fluorescent amine, or the amino group (after deprotection) can be acylated with a fluorescent carboxylic acid.
| Agent Abbreviation | Full Name | Purpose | Reference |
|---|---|---|---|
| FDAA (Marfey's Reagent) | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Forms diastereomers for HPLC separation to determine enantiomeric excess. | nih.gov |
| GITC | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Forms diastereomeric thioureas for chiral separation. | nih.gov |
| (S)-NIFE | (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Forms diastereomeric carbamates for chiral separation. | nih.gov |
| OPA-IBLC | o-Phthalaldehyde (B127526)/Isobutyryl-L-cysteine | Forms fluorescent diastereomeric isoindoles for sensitive chiral analysis. | nih.gov |
Chiral Derivatization for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical aspect of pharmaceutical and chemical research. Chiral derivatizing agents (CDAs) are employed to convert a pair of enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques. thieme-connect.de The principle relies on the formation of a covalent bond between the chiral analyte and an optically pure CDA. thieme-connect.de
While specific studies detailing the use of this compound as a primary CDA are not prevalent, the broader class of N-protected amino acids is instrumental in these methodologies. scispace.com For instance, reagents like (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester are used for the chiral analysis of various amino acids and amino alcohols. scispace.com The selection of a CDA is crucial and depends on factors such as the nature of the analyte and the analytical method employed. The presence of the Boc group in this compound makes it a stable, N-protected amino acid suitable for incorporation into such analytical schemes. chemimpex.com
| Parameter | Description | Relevance of N-Protected Amino Acids |
| Analyte | The enantiomeric mixture to be analyzed. | Can be amino acids, amines, alcohols, etc. |
| Chiral Derivatizing Agent (CDA) | An optically pure reagent that reacts with the analyte. | N-protected amino acids are often used as or to synthesize CDAs. scispace.com |
| Reaction | Formation of diastereomers. | The reaction should be quantitative and free of racemization. scispace.com |
| Separation | Chromatographic separation of diastereomers (e.g., HPLC). | Diastereomers exhibit different physical properties allowing for separation. thieme-connect.de |
| Quantification | Determination of the ratio of diastereomers. | Provides the enantiomeric purity of the original sample. |
Development of Racemization-Free Coupling Agents
A significant challenge in peptide synthesis is the prevention of racemization at the chiral center of the amino acid being coupled. uniurb.it The development of efficient and racemization-free coupling reagents is therefore of paramount importance. Research in this area has led to the creation of various reagents designed to activate the carboxyl group of an N-protected amino acid without causing loss of stereochemical integrity. acs.org
Coupling reagents like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) have been shown to be highly effective for racemization-free esterification, amidation, and peptide synthesis. researchgate.net While this compound itself is not a coupling agent, as an N-Boc-protected amino acid, it is a direct beneficiary of such advancements. The use of robust coupling methods ensures that when this compound is incorporated into a peptide sequence, its stereochemistry is preserved. sigmaaldrich.comsigmaaldrich.com
Site-Selective Modification and Bioorthogonal Chemistry
The ability to introduce specific modifications at desired locations within a protein is a powerful tool in chemical biology. rsc.org Unnatural amino acids (UAAs) with unique functional groups are often incorporated into proteins to serve as handles for bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org
This compound can be utilized in this context. The methoxy group, while not a typical bioorthogonal handle, can influence the local environment within a protein and can be a site for specific chemical manipulation under defined conditions. More broadly, the development of methods for incorporating UAAs, often supplied as their Boc-protected forms, has revolutionized protein engineering. rsc.orgnih.gov These UAAs can carry functionalities like azides, alkynes, or ketones for subsequent labeling or cross-linking studies. nih.gov
Advanced Research Applications of this compound and Unnatural Amino Acids
The utility of this compound extends into more advanced and specialized areas of research, contributing to the development of novel biotechnologies and therapeutic strategies.
Incorporation into Expanded Genetic Code for Protein Engineering
One of the most significant advancements in synthetic biology is the expansion of the genetic code, which allows for the site-specific incorporation of UAAs into proteins during translation. nih.govnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that recognizes a repurposed codon (e.g., the amber stop codon UAG). nih.govunige.ch
Research has demonstrated the successful genetic incorporation of several ortho-substituted phenylalanine derivatives, including o-methoxy-phenylalanine, into proteins in both E. coli and mammalian cells. acs.org This was accomplished using a promiscuous pyrrolysyl-tRNA synthetase (PylRS) mutant. acs.org The ability to incorporate this compound (after deprotection of the Boc group in vivo or by using the unprotected amino acid) opens up avenues for creating proteins with novel properties and functions. rsc.orgrug.nl The introduction of this UAA can be used to probe protein structure and function, or to introduce new catalytic activities. nih.govacs.org
| Component | Function | Example |
| Unnatural Amino Acid (UAA) | The novel building block to be incorporated. | 2-Methoxy-L-phenylalanine acs.org |
| Orthogonal tRNA | A tRNA that is not recognized by endogenous synthetases. | Engineered tRNAPyl acs.org |
| Orthogonal aaRS | A synthetase that specifically charges the orthogonal tRNA with the UAA. | PylRS(N346A/C348A) mutant acs.org |
| Repurposed Codon | A codon reassigned to encode the UAA. | UAG (amber stop codon) unige.ch |
Design of Enzyme Substrate Mimics (e.g., Phenylalanyl tRNA synthetase inhibitors)
Enzyme inhibitors are crucial tools in drug discovery and for studying biochemical pathways. Phenylalanyl-tRNA synthetase (PheRS) is an essential enzyme in protein biosynthesis, responsible for attaching phenylalanine to its corresponding tRNA. nih.gov As such, it represents an attractive target for the development of new antibacterial agents.
Derivatives of phenylalanine, such as this compound, can serve as scaffolds or starting points for the design of PheRS inhibitors. molaid.com By mimicking the natural substrate, these molecules can bind to the active site of the enzyme and block its function. illinois.edu The methoxy group on the phenyl ring can be exploited to create specific interactions within the enzyme's binding pocket, potentially leading to enhanced potency and selectivity. The development of such inhibitors often involves high-throughput screening and subsequent chemical modification to optimize their activity. nih.gov
Development of Drug Delivery Systems
The development of effective drug delivery systems is a major focus of pharmaceutical research, aiming to improve the therapeutic efficacy and reduce the side effects of drugs. biosynth.com Peptides and amino acid derivatives are increasingly being used in the design of these systems. mdpi.comgoogle.com
Boc-protected amino acids, including derivatives of phenylalanine, have been used to create novel drug delivery vehicles such as polymeric micelles. nih.gov For example, micelles formed from mPEG-b-PLA polymers end-capped with N-(tert-butoxycarbonyl)-L-phenylalanine have been shown to effectively encapsulate and deliver the chemotherapy drug docetaxel. nih.gov These systems can enhance the stability and solubility of the drug, improve its pharmacokinetic profile, and allow for targeted delivery to tumor tissues. biosynth.comnih.gov The incorporation of amino acid derivatives can also facilitate specific interactions with the drug cargo, leading to high drug loading and stable formulations. nih.gov
Creation of Complex Molecular Architectures
The strategic use of protecting groups is fundamental to the synthesis of complex molecules, and the tert-butoxycarbonyl (Boc) group is a cornerstone of this approach in peptide chemistry. organic-chemistry.org Boc-protected amino acids, such as this compound, serve as critical building blocks for the stepwise and controlled assembly of intricate peptide chains and other complex molecular architectures. chemimpex.comchemimpex.com The Boc group provides robust protection for the amino functional group, preventing unwanted side reactions during peptide coupling, while being readily removable under specific acidic conditions. organic-chemistry.org
This compound is classified as an unnatural amino acid, and its utility is enhanced by modern synthetic methodologies. scientificlabs.co.uksigmaaldrich.com For instance, its synthesis can be achieved through advanced techniques like palladium-mediated C-H activation, which allows for the precise introduction of the methoxy-phenyl group. scientificlabs.co.uksigmaaldrich.com This control enables chemists to incorporate this specific residue into peptide sequences, thereby creating novel structures with tailored properties.
The incorporation of such unnatural amino acids is a key strategy in the design of new therapeutics and biomaterials. chemimpex.com By introducing residues like 2-methoxy-L-phenylalanine, researchers can modulate the conformational preferences, stability, and biological activity of a peptide. This approach is not limited to linear peptides. For example, Boc-protected phenylalanine derivatives are integral to synthesizing more complex scaffolds like diketopiperazines (DKPs). Mono-Boc-protected DKPs can act as key intermediates for peptide elongation, allowing for the addition of two amino acid units in a single synthetic step, which streamlines the creation of complex peptide-based molecules. acs.org Similarly, phenylalanine residues have been incorporated into large, macrocyclic structures like pillar nih.govarenes to create sophisticated, functional host-guest systems. mdpi.com The use of this compound in these contexts allows for the construction of unique and complex molecular architectures that are otherwise inaccessible with natural amino acids alone.
Use in Self-Assembly Studies and Material Science
The ability of amino acids and short peptides to self-assemble into well-ordered supramolecular structures is a burgeoning field in material science. Boc-protected phenylalanine derivatives are particularly noteworthy for their capacity to form a variety of nanomaterials, including hydrogels, nanotubes, and microspheres. rsc.org The self-assembly process is driven by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking of the aromatic phenyl rings. nih.gov The Boc group at the N-terminus and modifications to the phenyl ring, such as the introduction of a methoxy group, significantly influence the resulting morphology and properties of the assembled materials.
The methoxy group, being an electron-donating substituent, can modulate the electronic nature of the phenyl ring, which in turn affects the π-π interactions that are crucial for assembly. nih.gov Studies on various substituted Fmoc-phenylalanine derivatives have shown that both the electronic and steric properties of substituents play a significant role in the self-assembly process and the emergent properties of the resulting materials, such as hydrogel strength. nih.govrsc.org
A significant application of these self-assembled materials is in the field of piezoelectricity. Dipeptides formed from chiral amino acids, like phenylalanine and its derivatives, often crystallize in non-centrosymmetric space groups, a prerequisite for piezoelectric behavior. rsc.orgpreprints.org When Boc-protected phenylalanine dipeptide analogues are embedded within electrospun polymer fibers, they can generate a significant voltage in response to mechanical stress. nih.govrsc.org For example, research on dipeptides analogous to Boc-diphenylalanine has demonstrated remarkable piezoelectric properties. The substitution on the phenyl ring directly impacts the material's performance. While direct data for the 2-methoxy derivative is specific, studies on similar compounds like Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine show a significant enhancement in piezoelectric output compared to the unsubstituted Boc-L-phenylalanyl-L-phenylalanine. rsc.org This suggests that tuning the electronic properties of the phenyl ring is a powerful strategy for developing high-performance bio-piezoelectric materials.
The self-assembly of these peptides can also lead to the formation of quantum-confined nanostructures, which exhibit unique optical properties. rsc.orgpreprints.org This opens up possibilities for their use in short-wavelength photonic devices. The versatility of Boc-phenylalanine derivatives in forming diverse and functional nanostructures makes them highly valuable building blocks for the next generation of advanced biomaterials. rsc.org
Table 1: Piezoelectric Properties of Self-Assembled Boc-Phenylalanine Dipeptide Analogues
| Dipeptide Derivative | Self-Assembled Morphology | Piezoelectric Coefficient (d_eff) | Maximum Output Voltage | Power Density | Reference |
|---|---|---|---|---|---|
| Boc-pNPhepNPhe@PLLA | Nanotubes, Microtapes | ~16 pC/N | 58 V | 9.0 µW/cm² | rsc.org |
| Boc-PheTyr@PLLA | Microspheres, Microtapes | ~7 pC/N | - | 1.0 µW/cm² | rsc.org |
| Boc-Dip-Dip | Crystalline Nanostructures | 73.1 ± 13.1 pC/N | - | - | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the structural optimization of molecules, predicting the most stable three-dimensional arrangement of atoms by minimizing the total energy of the system.
A representative application of DFT is in determining the optimized geometric parameters of a molecule. The following table illustrates typical data that would be obtained from such a study on a phenylalanine derivative.
| Parameter | Value |
| Bond Lengths (Å) | |
| Cα-Cβ | 1.54 |
| C=O (carbonyl) | 1.21 |
| N-H (amide) | 1.01 |
| Bond Angles (degrees) | |
| Cα-C-O | 125.0 |
| N-Cα-C | 110.0 |
| Dihedral Angles (degrees) | |
| φ (phi) | -140.0 |
| ψ (psi) | 135.0 |
| Note: This table is illustrative and based on general values for amino acid derivatives. Actual values for Boc-2-Methoxy-L-Phenylalanine would require a specific DFT calculation. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govacs.org These simulations are particularly valuable for understanding how molecules like this compound behave in a physiological context.
In studies of phenylalanine derivatives developed as HIV-1 capsid inhibitors, MD simulations have been employed to explore the binding modes of these compounds with the CA hexamer. nih.gov These simulations can reveal the stability of the compound-protein complex and identify key interactions that contribute to binding. For instance, MD simulations have shown that the binding conformation of certain phenylalanine derivatives with the HIV-1 CA hexamer is stable, which is consistent with their observed antiviral activity. nih.gov Furthermore, MD simulations have been used to investigate the chiral recognition of dansyl-phenylalanine with molecular micelles, highlighting the role of intermolecular hydrogen bonds. scirp.org
The output of an MD simulation can be analyzed to understand the stability of a system, often visualized through a root-mean-square deviation (RMSD) plot over the simulation time.
| Simulation Time (ns) | RMSD (Å) of Ligand | RMSD (Å) of Protein Backbone |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.5 | 1.8 |
| 30 | 1.4 | 1.7 |
| 40 | 1.6 | 1.9 |
| 50 | 1.5 | 1.8 |
| Note: This table represents hypothetical RMSD data from an MD simulation to illustrate the stabilization of a ligand-protein complex over time. |
Computational Binding Affinity Studies
Computational methods are also used to estimate the binding affinity of a ligand for its target protein, which is a critical parameter in drug discovery. Techniques such as the calculation of binding free energy are often coupled with MD simulations.
For derivatives of phenylalanine targeting the HIV-1 capsid, computational binding affinity studies have been performed. nih.gov These studies can provide values such as docking scores and binding free energies, which help in ranking potential drug candidates. For example, a 4-methoxy-N-methylaniline substituted phenylalanine derivative was shown to have a calculated binding free energy of -43.70 kcal/mol with the HIV-1 CA hexamer. nih.gov Such studies are crucial for understanding the structure-activity relationships of these compounds.
Molecular Docking Investigations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds against a biological target.
In the context of phenylalanine derivatives, molecular docking has been instrumental in identifying potential inhibitors for various enzymes. For instance, novel phenylalanine derivatives have been synthesized and investigated as mushroom tyrosinase inhibitors, with molecular docking revealing that the most potent compounds act as competitive inhibitors by binding to the enzyme's active site. nih.gov Similarly, docking studies on phenylalanine derivatives as HIV-1 capsid modulators have provided insights into their binding at the interface between the N-terminal and C-terminal domains of the CA protein. mdpi.com These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the inhibitory activity of these compounds. nih.govmdpi.com
A typical output from a molecular docking study includes a docking score and a summary of the key interactions between the ligand and the protein's active site residues.
| Ligand | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Phenylalanine Derivative | -8.5 | ASN57, GLN63, LYS70 | Hydrogen Bond, Hydrophobic |
| Phenylalanine Derivative | -8.5 | THR107, TRP184 | Hydrophobic |
| Note: This table is an illustrative example of the kind of data generated from a molecular docking study of a phenylalanine derivative with a protein target. |
Analytical Method Development and Quality Control in Research
Chromatographic Purity Assessment (e.g., HPLC, Chiral HPLC, TLC)
Chromatographic techniques are fundamental in assessing the purity of Boc-2-Methoxy-L-Phenylalanine, capable of separating the target compound from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of Boc-protected amino acids. Purity levels of ≥98% are often reported for commercially available this compound. chemicalforums.comresearchgate.net The method typically involves a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724), often with an additive such as trifluoroacetic acid (TFA).
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Ensuring the enantiomeric purity of L-phenylalanine derivatives is crucial. Chiral HPLC is the definitive method for this assessment. For N-blocked amino acids, including t-BOC derivatives, macrocyclic glycopeptide-based chiral stationary phases (CSPs) have proven effective. sigmaaldrich.com Columns such as CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) are particularly suitable for the chiral analysis of t-BOC amino acids, typically using a reversed-phase mobile system. sigmaaldrich.com These methods can achieve baseline resolution for enantiomers, which is essential for quality control. sigmaaldrich.com For the related compound L-2-Methoxyphenylalanine, chiral HPLC is used to confirm purity of ≥ 98%. sigmaaldrich.com While direct chiral separation of this compound is specific, methods developed for similar N-protected amino acids provide a strong foundation for its analysis. sigmaaldrich.com
Thin-Layer Chromatography (TLC): TLC is a rapid and valuable tool for monitoring reaction progress during the synthesis of this compound and for preliminary purity checks. mdpi.comorgsyn.org The choice of the solvent system is critical for achieving good separation. For Boc-protected amino acids, various solvent systems can be employed. The progress of acylation reactions for Boc-amino acids can be monitored using TLC, with specific solvent systems chosen based on the polarity of the compounds being separated. orgsyn.org
Below is a table summarizing typical chromatographic methods.
| Technique |
Method Development for Quantitative Analysis
Developing a precise and accurate quantitative analytical method is crucial for the quality control of this compound. Such methods are essential for confirming the concentration of stock solutions and for use in various analytical applications. clearsynth.com
High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection, is the predominant technique for the quantitative analysis of amino acids and their derivatives. chromatographyonline.commyfoodresearch.combevital.no For compounds like this compound that possess a chromophore (the phenyl ring), UV detection is straightforward.
The development of a quantitative HPLC method involves several key steps:
Selection of Detection Wavelength: The optimal UV wavelength for detection is determined by analyzing the UV spectrum of the compound to find its absorbance maximum.
Method Validation: The method must be validated according to established guidelines to ensure its reliability. This includes assessing linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). researchgate.net
Use of Internal/External Standards: Accurate quantitation relies on the use of well-characterized reference standards. For instance, N-Boc-L-phenylalanine is noted as being suitable for analytical method development and quality control applications. clearsynth.com In some advanced methods, isotopically labeled internal standards are used to improve accuracy, especially in complex matrices. chromatographyonline.com
Development of Analytical Methods for Derivatives
This compound serves as a building block for synthesizing more complex molecules, such as peptides or other specialized derivatives. nist.gov The development of analytical methods to monitor these syntheses and characterize the final products is a critical aspect of research.
Reaction Monitoring: During the synthesis of derivatives, TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of products. mdpi.com For instance, in the synthesis of phenylalanine derivatives containing a benzothiazole (B30560) moiety, reaction progress was monitored by TLC. nih.gov
Purity Analysis of Derivatives: The purity of the synthesized derivatives is typically assessed by HPLC. For example, in the synthesis of novel HIV-1 capsid inhibitors derived from phenylalanine, the final compounds were analyzed by HPLC to ensure purity greater than 95%. nih.gov Similarly, when N-Boc-2-methoxy-l-phenylalanine was used to prepare thiadiazole derivatives, the resulting product was collected after filtration, implying a purity check would be a subsequent step. nist.gov
The development of these methods often involves screening different columns and mobile phase compositions to achieve optimal separation of the target derivative from any remaining reactants or side products. Mass spectrometry (MS) is frequently coupled with HPLC (LC-MS) to confirm the identity of the product peaks by verifying their molecular weight. acs.orgnih.gov
The table below provides examples of analytical methods used for phenylalanine derivatives.
| Derivative Type |
Crystallization Methods for Purification and Characterization
Crystallization is a powerful technique for the purification of Boc-protected amino acids, often transforming them from oily or semi-solid states into pure, crystalline solids. This process is highly effective at removing impurities, leading to a significant increase in the compound's purity, which can be verified by HPLC. google.com
A common issue in the synthesis of N-tert-butoxycarbonyl amino acids is the difficulty in crystallization, sometimes due to residual solvents like tert-butyl alcohol. orgsyn.org The general procedure to overcome this involves obtaining the crude product as a viscous oil after the reaction work-up and solvent evaporation. orgsyn.orggoogle.comorgsyn.org
The key steps for crystallization include:
Seeding: The introduction of a small amount of pure seed crystal into the oily product can initiate the crystallization process. google.com For N-Boc-L-phenylalanine, adding a seed crystal with a purity of 99.1% or higher has been shown to be effective. google.com
Pulping with a Weakly Polar Solvent: After the initial solidification, a weak polar solvent is added to create a slurry (pulping). This process helps to wash away soluble impurities. Solvents such as n-hexane, cyclohexane, or diethyl ether are commonly used. google.com
Isolation and Drying: The solid product is then isolated by filtration, washed, and dried under reduced pressure to yield the final, highly purified crystalline compound. orgsyn.orggoogle.com
A patent describing this method for N-Boc-L-phenylalanine details adding a seed crystal to the oily product, allowing it to stand until solidified, and then pulping with cyclohexane. This process resulted in a final product with a high HPLC purity. google.com
| Parameter |
This purification technique is crucial for obtaining this compound of a quality suitable for demanding applications like solid-phase peptide synthesis, where high purity is a prerequisite for success.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-2-Methoxy-L-Phenylalanine to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves:
- Protection : Use Boc (tert-butoxycarbonyl) to protect the α-amine of L-phenylalanine derivatives.
- Methoxy Group Introduction : Employ regioselective alkylation or substitution reactions under anhydrous conditions to introduce the 2-methoxy group.
- Coupling : Utilize coupling reagents like HATU or EDC with DIPEA as a base to minimize racemization .
- Purification : Apply flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC for isolation. Monitor purity via TLC and confirm with H/C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve methoxy ( ppm) and Boc group signals ( ppm for tert-butyl) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., C₁₅H₂₁NO₅: expected [M+H]⁺ ~296.15) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>95%) .
Q. How does the solubility profile of this compound influence its application in biological assays?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (common stock solvent), aqueous buffers (pH 4–8), and organic solvents (e.g., methanol, acetonitrile) using UV-Vis spectroscopy or gravimetric analysis.
- Impact on Assays : Poor aqueous solubility may require DMSO stock solutions (<1% v/v to avoid cytotoxicity). Pre-filter solutions (0.22 µm) to prevent aggregation in cell-based studies .
Advanced Research Questions
Q. How can the steric and electronic effects of the 2-methoxy group be evaluated in enzyme inhibition studies?
- Methodological Answer :
- Comparative Kinetics : Synthesize analogs (e.g., Boc-2-Hydroxy-L-Phenylalanine) and measure / changes using Michaelis-Menten kinetics.
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to assess interactions between the methoxy group and enzyme active sites .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., buffer pH, temperature).
- Orthogonal Assays : Combine enzymatic inhibition data with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations) .
- Purity Reassessment : Use F NMR (if fluorinated analogs exist) or ICP-MS to rule out trace metal contamination .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., Boc group cleavage) using software like GROMACS.
- pH Stability Profiling : Experimentally validate predictions by incubating the compound in buffers (pH 2–10) and analyzing degradation via LC-MS .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Controlled Replication : Repeat solubility tests with rigorously dried solvents (e.g., molecular sieves for DMSO).
- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) to identify solvent compatibility outliers .
Key Considerations for Experimental Design
- Avoid Commercial Bias : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor catalogs for solubility/bioactivity data .
- Ethical Compliance : Adhere to institutional guidelines for handling derivatives in biological studies, especially when using cell lines or animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
